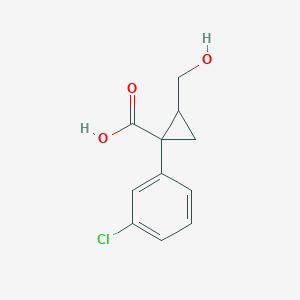

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Description

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 63106-91-2) is a cyclopropane-based carboxylic acid derivative featuring a 3-chlorophenyl substituent and a hydroxymethyl group on the cyclopropane ring. This compound is structurally distinct due to the combination of a strained cyclopropane ring, an electron-withdrawing chlorine atom on the aromatic ring, and a polar hydroxymethyl group.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOCFUHEHDXTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC(=CC=C2)Cl)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63106-91-2 | |

| Record name | 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc-copper couple.

Introduction of the 3-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative reacts with a cyclopropane intermediate.

Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above reactions, often using continuous flow reactors to enhance yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 1-(3-Chlorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

Substitution: 1-(3-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in inflammation or microbial growth.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Halogen Type and Position:

- 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 124276-34-2): Lacks the hydroxymethyl group, resulting in reduced polarity. Its melting point and solubility differ significantly from the hydroxymethyl analog .

- 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 1552846-53-3): Bromine substitution at the ortho position increases molecular weight (271.11 g/mol) and steric hindrance compared to the 3-chloro derivative. Predicted pKa (4.06) suggests similar acidity .

Fluorine Substitution:

Cyclopropane Ring Modifications

Cyclopropane vs. Cyclopropene:

- 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid (CAS: Not provided): The cyclopropene ring (with a double bond) introduces higher ring strain, increasing reactivity in ring-opening reactions. Reported melting point (84–86°C) is lower than saturated cyclopropane analogs, suggesting differences in crystal packing .

- N,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide : Demonstrates the utility of cyclopropene derivatives in amidation reactions, a pathway less feasible for saturated cyclopropanes due to reduced strain energy .

This group may also participate in hydrogen bonding, influencing protein interactions (e.g., binding to FABP4 in ) .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Predicted pKa | Key Features |

|---|---|---|---|---|---|---|

| Target Compound | C11H11ClO3 | 226.66 | 3-Cl, hydroxymethyl | Not reported | ~4.06* | High polarity, H-bond donor |

| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | C10H9ClO2 | 196.63 | 3-Cl | Not reported | ~3.8–4.2 | Lower solubility |

| 1-(2-Bromophenyl)-2-(hydroxymethyl) analog | C11H11BrO3 | 271.11 | 2-Br, hydroxymethyl | Not reported | 4.06 | Steric hindrance at ortho |

| 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid | C10H7ClO2 | 194.62 | 3-Cl, cyclopropene | 84–86 | ~2.5–3.0 | Higher reactivity |

| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | 180.18 | 4-F | Not reported | ~3.5–4.0 | Enhanced metabolic stability |

*Estimated based on analog data .

Biological Activity

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 63106-91-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a cyclopropane core with a hydroxymethyl group and a chlorophenyl moiety, which may influence its interactions with biological targets.

- Molecular Formula : C11H11ClO3

- Molecular Weight : 224.66 g/mol

- Melting Point : 64-65 °C

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an orexin receptor antagonist. This activity is significant for potential therapeutic applications in sleep disorders and other conditions related to the orexin system.

The presence of the chlorophenyl group is believed to enhance the compound's reactivity and interaction with neurotransmitter systems, particularly those influenced by orexin signaling. Preliminary studies suggest that this compound may modulate receptor activity, which could lead to beneficial effects in conditions such as narcolepsy or insomnia.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Similar chlorophenyl group | Potential orexin receptor antagonist | Different substitution pattern |

| 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | Lacks chlorophenyl group | Limited biological studies | Simpler structure |

| 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Fluorine instead of chlorine | Potentially similar activity | Fluorine's electronic effects |

This comparative analysis highlights the distinctiveness of this compound in terms of its potential pharmacological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. For instance:

- Orexin Receptor Antagonism : Research has shown that derivatives of this compound can effectively block orexin receptors, which are implicated in regulating arousal, wakefulness, and appetite. This antagonism could provide a pathway for developing treatments for sleep disorders.

- Synthesis and Derivatives : Various synthetic methodologies have been explored to enhance the biological profile of this compound. For example, modifications to the cyclopropane ring or substitution patterns on the phenyl group can yield analogs with improved efficacy or altered pharmacokinetics.

- Pharmacological Evaluation : Preliminary pharmacological evaluations indicate that this compound may interact with neurotransmitter systems beyond orexin, suggesting broader therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation strategies using precursors such as substituted acetates or alkenes. For example:

- Alkylation-cyclization : Methyl (3-chlorophenyl)acetate can undergo alkylation with 1,2-dihaloethanes or diazo compounds to form the cyclopropane ring. Reaction temperatures (e.g., 0–25°C) and stoichiometric control of reagents (e.g., trimethylsilyl groups) are critical to prevent side reactions like ring-opening .

- Carbene insertion : Transition metal-catalyzed cyclopropanation of alkenes with diazoesters may yield cyclopropane derivatives. Solvent polarity (e.g., dichloromethane) and catalyst choice (e.g., Rh(II) complexes) influence stereoselectivity .

Key optimization parameters : Yield (73–86% in analogous syntheses), purity via recrystallization (e.g., using ethanol/water), and monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals confirm the compound’s identity?

- ¹H/¹³C NMR :

- Cyclopropane protons appear as multiplet signals between δ 1.5–3.0 ppm due to ring strain. The hydroxymethyl group (-CH₂OH) shows a triplet near δ 3.5–4.0 ppm (coupled to adjacent cyclopropane protons) .

- Aromatic protons from the 3-chlorophenyl group resonate as doublets/triplets between δ 7.1–7.3 ppm (meta-substitution pattern) .

- FT-IR : Strong absorption at ~1690 cm⁻¹ (carboxylic acid C=O stretch) and ~3200 cm⁻¹ (broad O-H stretch) .

- HRMS : Exact mass confirmation (e.g., [M-H]⁻ at m/z 193.0056 for related analogs) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic or electrophilic reactions?

The Bent’s rule and increased s-character in cyclopropane C-C bonds enhance susceptibility to:

- Ring-opening reactions : Nucleophiles (e.g., amines) attack strained C-C bonds, forming linear products. For example, hydrolysis of cyclopropane esters under acidic/basic conditions yields diols or ketones .

- Electrophilic substitution : The electron-withdrawing carboxylic acid group directs electrophiles (e.g., NO₂⁺) to the para position of the 3-chlorophenyl ring, altering substitution patterns .

Methodological note : Monitor reactivity via kinetic studies (e.g., UV-Vis for intermediate trapping) and DFT calculations to predict regioselectivity .

Q. What challenges arise in stereochemical analysis of this compound, and how can enantiomeric purity be ensured?

- Chiral centers : The hydroxymethyl and carboxylic acid groups create potential stereoisomers. Use chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers .

- Synthetic control : Employ asymmetric catalysis (e.g., Jacobsen’s salen ligands) during cyclopropanation to favor desired enantiomers. For example, Rh₂(OAc)₄ with chiral ligands achieves >90% ee in related syntheses .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?

- Antimicrobial activity : Substituting the 3-chlorophenyl group with 4-fluorophenyl () enhances lipophilicity, improving membrane penetration. Conversely, replacing -CH₂OH with -COOH reduces bioavailability due to increased polarity .

- Enzyme interactions : The carboxylic acid group forms salt bridges with lysine residues in target enzymes (e.g., acetylcholinesterase), while the cyclopropane ring’s rigidity enhances binding affinity. SAR studies on analogs suggest EC₅₀ values correlate with substituent electronegativity .

Methodology : Compare IC₅₀ values via enzyme inhibition assays (e.g., Ellman’s method) and docking simulations (AutoDock Vina) .

Data Contradictions and Resolution

- Stereoselectivity in synthesis : reports racemic mixtures, while achieves enantioselectivity using chiral auxiliaries. Resolve by cross-referencing reaction conditions (e.g., solvent polarity, catalyst loading) .

- Biological activity : BenchChem (unreliable) claims antimicrobial effects, but peer-reviewed studies () emphasize enzyme modulation. Prioritize data from PubMed/PubChem for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.